molecular formula C6H6ClN3O B13623594 7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride

7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride

Katalognummer: B13623594
Molekulargewicht: 171.58 g/mol
InChI-Schlüssel: LSSUOPCRELMJGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique imidazo-pyrazine structure, which contributes to its diverse chemical properties and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrazine with glyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the imidazo-pyrazine core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo-pyrazine oxides, while substitution reactions can introduce various functional groups onto the imidazo-pyrazine core .

Wissenschaftliche Forschungsanwendungen

7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride varies depending on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For instance, it has been studied as an acetylcholinesterase inhibitor, where it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride is unique due to its specific imidazo-pyrazine structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the development of new materials and therapeutic agents .

Eigenschaften

Molekularformel

C6H6ClN3O

Molekulargewicht

171.58 g/mol

IUPAC-Name

7H-imidazo[1,5-a]pyrazin-8-one;hydrochloride

InChI

InChI=1S/C6H5N3O.ClH/c10-6-5-3-7-4-9(5)2-1-8-6;/h1-4H,(H,8,10);1H

InChI-Schlüssel

LSSUOPCRELMJGN-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C=NC=C2C(=O)N1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.